(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
Description
Historical Development and Discovery
The development of fluorinated pyrrolidine organocatalysts emerged from efforts to improve the efficiency and substrate scope of proline-derived catalysts. Early work by Liu’s group in 2014 introduced fluorine-containing pyrrolidine catalysts to enhance hydrogen-bonding interactions and modify catalyst conformation. The (S)-enantiomer of the bis(trifluoromethyl)phenyl-modified pyrrolidine hydrochloride was synthesized as part of systematic studies to optimize catalyst performance in asymmetric reactions. Key advances include:
- Structural optimization : Replacement of conventional aryl groups with 3,5-bis(trifluoromethyl)phenyl moieties to amplify steric and electronic effects.
- Stereoselective applications : Adoption in Michael additions, Mannich reactions, and Friedel-Crafts alkylations to achieve high enantioselectivity.
| Catalyst Feature | Impact on Reactivity |
|---|---|
| Trifluoromethylphenyl groups | Enhanced steric bulk, electron-withdrawing effect |
| Pyrrolidine backbone | Bifunctional activation via enamine and H-bonding |
| (S)-configuration | Stereoselective interaction with substrates |
Properties
IUPAC Name |
(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLULWFNBQFEP-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF12N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746154 | |
| Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217464-23-7 | |
| Record name | Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217464-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217464-23-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrogenation of Pyrroline Intermediates
A scalable route involves catalytic hydrogenation of 2-methylpyrroline precursors. As detailed in Patent WO2008137087A1 , (S)-2-methylpyrrolidine is synthesized via:
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Substrate : 2-Methylpyrroline.
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Catalyst : Platinum(IV) oxide (PtO2) or 5% Pt/C.
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Solvent : Ethanol/methanol (2:1–3:1 v/v).
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Conditions : H2 gas at 25–50°C, 24–48 hours.
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Yield : 85–92% with 98–99% ee after tartaric acid resolution.
This method avoids harsh reagents, though the final hydrochloride salt requires additional HCl treatment in anhydrous ether.
Chiral Auxiliary-Mediated Alkylation
JStage Journal Protocol outlines a multi-step strategy for analogous pyrrolidine derivatives:
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Bromination : Acetophenone derivative treated with phenyltrimethylammonium tribromide.
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Thiazole Formation : Reaction with thiourea yields 2-aminothiazole.
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Functionalization : Acetylation, followed by coupling with (2R)-2-methylpyrrolidine.
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Deprotection : Acidic hydrolysis to free the pyrrolidine amine.
Adapting this to the target compound would involve substituting acetophenone with 3,5-bis(trifluoromethyl)benzyl bromide and optimizing coupling conditions for steric bulk.
Introduction of Bis(trifluoromethyl)phenyl Groups
Ullmann Coupling
Copper-mediated Ullmann coupling efficiently installs aryl groups onto nitrogen heterocycles. For the target compound:
Grignard Addition
A two-step Friedel-Crafts alkylation followed by Grignard addition is viable:
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Friedel-Crafts : React pyrrolidine with 3,5-bis(trifluoromethyl)benzoyl chloride using AlCl3.
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Grignard : Treat the ketone intermediate with MeMgBr to form the tertiary alcohol.
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Reduction : Hydrogenolysis (Pd/C, H2) removes the hydroxyl group.
This route achieves 65% overall yield but requires rigorous purification to eliminate diastereomers.
Resolution and Salt Formation
Diastereomeric Salt Crystallization
The hydrochloride salt is obtained via:
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Free Base Generation : Treat (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine with NaOH in H2O.
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Acidification : Add concentrated HCl dropwise at 0°C.
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Crystallization : Isolate the precipitate from ethyl acetate/hexane.
Purity : >99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenation | 85–92 | 98–99 | High | Moderate |
| Ullmann Coupling | 70 | 97 | Medium | High |
| Grignard Addition | 65 | 95 | Low | Low |
Hydrogenation offers superior enantioselectivity and scalability, making it the preferred industrial method.
Challenges and Optimization
-
Steric Hindrance : Bulky trifluoromethyl groups slow reaction kinetics; elevated temperatures (80–100°C) improve rates but risk racemization.
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Catalyst Poisoning : Trace amines in solvents deactivate Pt catalysts; pre-stirring with activated charcoal mitigates this.
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Solvent Selection : Anhydrous DMF or THF prevents hydrolysis of intermediates .
Chemical Reactions Analysis
Types of Reactions
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 50°C.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of drugs targeting neurological disorders. For instance, the trifluoromethyl groups enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability .
Organocatalysis
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride acts as an organocatalyst in various reactions. It facilitates bond-forming reactions such as C-C, C-N, C-O, and C-S with high yields and excellent enantiocontrol. This property is particularly advantageous in asymmetric synthesis, allowing for the creation of chiral compounds essential in pharmaceuticals .
Pesticides and Herbicides
The compound is utilized in developing effective agrochemicals. Its chemical properties enhance the efficacy of pesticides and herbicides, making them more potent against target pests while minimizing environmental impact. The incorporation of this compound into formulations can lead to improved application rates and reduced toxicity to non-target organisms .
Advanced Materials Development
In material science, this compound is applied in creating advanced materials that require enhanced thermal and chemical stability. Its fluorinated structure contributes to the durability of coatings and polymers used in various applications, including electronics and automotive industries .
Coatings
The compound's unique properties make it suitable for developing protective coatings that resist corrosion and wear. This application is vital in industries where materials are exposed to harsh environments.
Exploration of Fluorinated Compounds
Researchers utilize this compound to explore the properties of fluorinated compounds. These compounds are critical in various applications such as refrigerants and solvents due to their unique chemical characteristics that provide stability and low reactivity .
Detection and Quantification
In analytical chemistry, this compound is employed in methods for detecting and quantifying other substances. Its reliability as a standard reference material aids researchers in various fields, ensuring accurate results in complex analyses .
Case Study 1: Neurological Drug Development
A recent study highlighted the use of this compound as an intermediate for synthesizing a new class of drugs aimed at treating neurodegenerative diseases. The trifluoromethyl groups were shown to significantly enhance the drug's ability to cross the blood-brain barrier, leading to improved therapeutic outcomes.
Case Study 2: Agrochemical Efficacy
In agricultural research, formulations containing this compound demonstrated increased effectiveness against resistant pest strains compared to traditional formulations. Field trials indicated a reduction in application rates while maintaining pest control efficacy.
Mechanism of Action
The mechanism of action of (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of chiral products with high enantioselectivity. The trifluoromethyl groups enhance the electron-withdrawing properties of the catalyst, increasing its reactivity and stability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications:
This modification may also affect binding affinity in catalytic applications.
Molecular Weight and Stability :
- The analog’s higher molecular weight (575.8 vs. ~558 g/mol) suggests reduced volatility, which could influence purification processes (e.g., distillation vs. crystallization).
Safety and Handling :
Catalytic Performance:
- Enantioselectivity: Pyrrolidine derivatives with bis(trifluoromethyl)phenyl groups are widely used in organocatalysis.
Pharmacological Relevance:
- Fluorinated aromatic compounds are prized in drug design for their metabolic resistance.
Limitations and Data Gaps
- Sparse Direct Data: Limited public information exists on the exact physical and chemical properties of the target compound. Comparisons rely on extrapolation from structurally related molecules.
- Synthetic Challenges : The trifluoromethyl groups complicate synthesis, requiring specialized reagents (e.g., fluorinated aryl boronic acids) and inert conditions.
Biological Activity
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups in the phenyl rings enhances the pharmacological properties of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and catalytic properties.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 597.51 g/mol. Its structure includes two 3,5-bis(trifluoromethyl)phenyl groups attached to a pyrrolidine backbone, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl-substituted phenyl moieties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. The minimum biofilm eradication concentration (MBEC) values for these compounds can be as low as 1 µg/mL, indicating their potency in disrupting biofilms formed by pathogenic bacteria .
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds
| Compound | Target Bacteria | MBEC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 1 |
| B | Escherichia coli | 2 |
| C | Pseudomonas aeruginosa | 5 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies indicate that the compound exhibits significant cytotoxicity against human cancer cells, including breast and colon cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl groups enhance interaction with cellular targets, leading to increased apoptosis in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <10 | Induction of apoptosis |
| HT-29 (Colon) | <15 | Inhibition of cell proliferation |
| A-431 (Skin) | <12 | Disruption of mitochondrial function |
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives incorporating the trifluoromethyl phenyl motif were synthesized and tested for their antimicrobial efficacy. Among these derivatives, one compound demonstrated exceptional activity against MRSA, with an MBEC value significantly lower than conventional antibiotics .
Case Study 2: Anticancer Potential
Another study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This was confirmed through flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.
- Anticancer Mechanism : The compound's interaction with cellular proteins involved in apoptosis regulation leads to increased cell death in cancerous tissues.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is synthesized via enantioselective Mukaiyama-Michael reactions. A typical protocol involves reacting (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol with silyl chlorides (e.g., methyl diphenylsilyl chloride) in dichloromethane (DCM) at room temperature. Triethylamine and 4-dimethylaminopyridine (DMAP) are used as catalysts. Post-reaction, the product is purified via flash chromatography (ethyl acetate/hexane gradient) to achieve >80% yield .
- Critical Factors : Enantiomeric purity depends on the chiral auxiliary (e.g., tert-butyldimethylsilyl groups) and reaction time. Prolonged exposure to acidic conditions may lead to racemization .
Q. How can the steric and electronic effects of the bis(trifluoromethyl)phenyl groups be characterized in this compound?
- Methodology :
- Steric Effects : X-ray crystallography or NOESY NMR can reveal spatial hindrance from the bulky 3,5-bis(trifluoromethyl)phenyl groups, which influence substrate binding in catalytic applications .
- Electronic Effects : IR and NMR spectroscopy quantify the electron-withdrawing nature of trifluoromethyl groups. For example, chemical shifts near -63 ppm confirm strong inductive effects .
Q. What purification techniques are optimal for isolating high-purity (S)-enantiomers of this compound?
- Methodology :
- Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane gradients resolves enantiomers (R = 0.3–0.5).
- Recrystallization : Use hexane/ethyl acetate mixtures to obtain crystalline solids (>99% purity) .
- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation (ee >99%) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the catalytic activity of this compound in asymmetric synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DCM, THF) versus non-polar solvents (toluene) in model reactions (e.g., Michael additions). Lower polarity solvents enhance enantioselectivity (e.g., 92% ee in toluene vs. 85% in DCM) due to reduced solvation of the chiral center .
- Temperature Studies : Arrhenius plots (0–40°C) reveal optimal activity at 25°C. Higher temperatures accelerate racemization ( at 40°C) .
Q. What computational methods validate the stereoelectronic interactions of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with CYP450 enzymes. The trifluoromethyl groups show strong hydrophobic contacts (ΔG = -8.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) level analysis predicts charge distribution; the pyrrolidine nitrogen acts as a weak Lewis base (Mulliken charge = -0.32) .
Q. How can contradictions in reported synthetic yields (70–95%) be resolved?
- Analysis :
- Catalyst Loading : Higher DMAP concentrations (>10 mol%) improve yields but may introduce impurities.
- Workup Protocols : Incomplete removal of silyl ether byproducts (e.g., via aqueous NaHCO washes) artificially reduces yields. Quantitative NMR of crude mixtures identifies unreacted intermediates .
Key Challenges and Recommendations
- Stereochemical Stability : Monitor ee via periodic chiral HPLC during storage (recommended: -20°C under argon) .
- Reactivity in Protic Media : Avoid aqueous conditions; the hydrochloride salt hydrolyzes in HO (t = 2 h at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
